1H,1'H-[4,4'-Biimidazole]-5,5'-diol
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Overview
Description
1H,1’H-[4,4’-Biimidazole]-5,5’-diol is a heterocyclic compound that features two imidazole rings connected through a carbon-carbon bond at the 4 and 4’ positions, with hydroxyl groups at the 5 and 5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[4,4’-Biimidazole]-5,5’-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole rings . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of 1H,1’H-[4,4’-Biimidazole]-5,5’-diol may involve large-scale synthesis using similar cyclization methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H,1’H-[4,4’-Biimidazole]-5,5’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone-like structures.
Reduction: The imidazole rings can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Formation of quinone-like derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
1H,1’H-[4,4’-Biimidazole]-5,5’-diol has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 1H,1’H-[4,4’-Biimidazole]-5,5’-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and imidazole rings play crucial roles in binding to active sites and modulating biological pathways. The compound’s ability to form hydrogen bonds and coordinate with metal ions enhances its activity and specificity in various applications .
Comparison with Similar Compounds
1H,1’H-[4,4’-Biimidazole]-5,5’-diol can be compared with other similar compounds, such as:
4,4’,5,5’-Tetranitro-1H,1’H-2,2’-Biimidazole: Known for its explosive properties and thermal stability.
2,2’-Biimidazole: Lacks the hydroxyl groups and has different chemical reactivity and applications.
The uniqueness of 1H,1’H-[4,4’-Biimidazole]-5,5’-diol lies in its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
855261-70-0 |
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Molecular Formula |
C6H6N4O2 |
Molecular Weight |
166.14 g/mol |
IUPAC Name |
5-(4-hydroxy-1H-imidazol-5-yl)-1H-imidazol-4-ol |
InChI |
InChI=1S/C6H6N4O2/c11-5-3(7-1-9-5)4-6(12)10-2-8-4/h1-2,11-12H,(H,7,9)(H,8,10) |
InChI Key |
BDMVDRITVVCXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)C2=C(N=CN2)O)O |
Origin of Product |
United States |
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